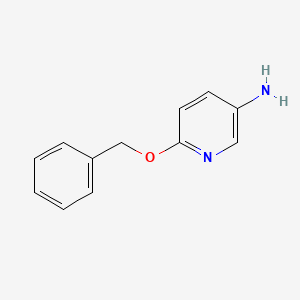
6-(Benzyloxy)pyridin-3-amine
Übersicht
Beschreibung
6-(Benzyloxy)pyridin-3-amine is a chemical compound with the CAS Number 75926-65-7 . It has a molecular weight of 200.24 and its molecular formula is C12H12N2O . The IUPAC name for this compound is 6-(benzyloxy)-3-pyridinylamine .
Molecular Structure Analysis
The InChI code for 6-(Benzyloxy)pyridin-3-amine is 1S/C12H12N2O/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 6-(Benzyloxy)pyridin-3-amine are not detailed in the retrieved data, it’s worth noting that compounds of this nature can be involved in various types of reactions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Benzyloxy)pyridin-3-amine include a molecular weight of 200.24 and a molecular formula of C12H12N2O . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Tuberculosis Treatment Research
6-(Benzyloxy)pyridin-3-amine: has been utilized in the design and synthesis of novel compounds with potential anti-tubercular properties. Researchers have created derivatives that exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations indicating strong potential for the treatment of tuberculosis .
Computational Chemistry
In silico studies often use 6-(Benzyloxy)pyridin-3-amine as a model compound. Computational programs like Amber and GROMACS utilize it to simulate molecular interactions and predict the behavior of new drug molecules .
Biomedical Applications
The pyridine and benzyl components of 6-(Benzyloxy)pyridin-3-amine make it a valuable compound in biomedical research, particularly in the study of heterocyclic compounds like pyrazolo[3,4-b]pyridines, which have various biomedical applications .
Analytical Chemistry
6-(Benzyloxy)pyridin-3-amine: can be used as a standard or reagent in analytical chemistry to help identify and quantify other substances through techniques like HPLC and LC-MS .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-phenylmethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFXBSOKSIQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340287 | |
| Record name | 6-(benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)pyridin-3-amine | |
CAS RN |
75926-65-7 | |
| Record name | 6-(Phenylmethoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75926-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

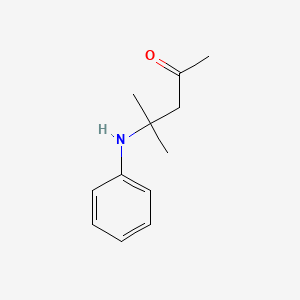
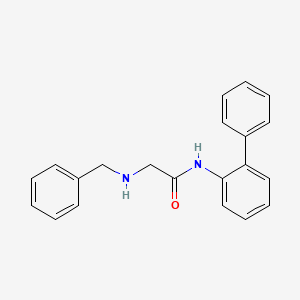
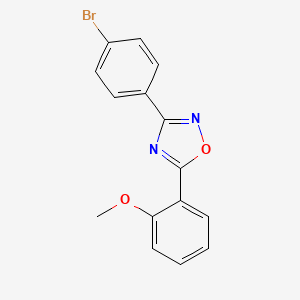
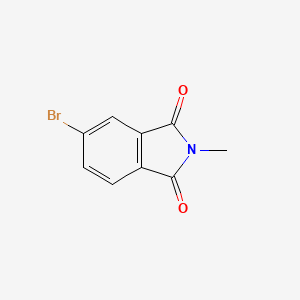

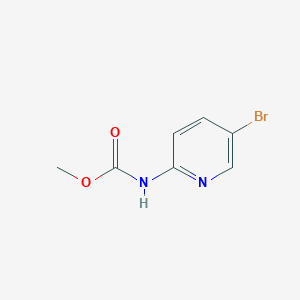
![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)






